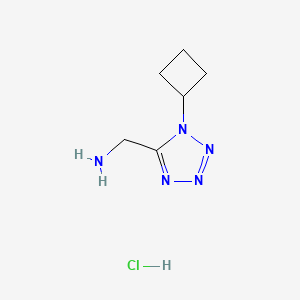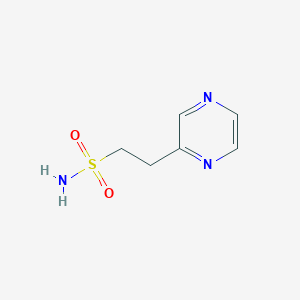
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide, also known as CPDTB, is a chemical compound that has been studied for its potential therapeutic applications. CPDTB is a member of the thieno[2,3-d]pyrimidine family of compounds, which have been shown to exhibit anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain signaling pathways that are involved in inflammation and cell proliferation. N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of immune cells, such as macrophages and T cells. In vivo studies have shown that N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide reduces inflammation and tissue damage in animal models of autoimmune diseases and inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is that it has been shown to be effective in a variety of disease models, suggesting that it may have broad therapeutic potential. Another advantage is that N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to be relatively safe and well-tolerated in animal studies. One limitation of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Another limitation is that N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are a number of future directions for research on N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide. One direction is to further elucidate its mechanism of action, which may help to optimize its therapeutic effects. Another direction is to test its efficacy in clinical trials, which may lead to the development of new therapies for cancer and autoimmune diseases. Additionally, future research could explore the potential use of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide in combination with other drugs or therapies to enhance its therapeutic effects.
合成方法
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-methyl-1,1-dioxide-4-thiophenylamine in the presence of a base such as triethylamine. Other methods include the reaction of 4-chlorobenzoyl isothiocyanate with 3-methyl-1,1-dioxide-4-thiophenylamine or the reaction of 4-chlorobenzamide with 3-methyl-1,1-dioxide-4-thiophenylamine.
科学研究应用
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been shown to reduce inflammation and prevent tissue damage. N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has also been studied for its potential use in the treatment of inflammatory bowel disease.
属性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXUUHIUTONJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide | |
CAS RN |
303093-94-9 |
Source


|
| Record name | N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide](/img/structure/B2426220.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)
![(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426223.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2426225.png)

![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/no-structure.png)
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2426230.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate](/img/structure/B2426232.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2426233.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2426234.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2426238.png)

